REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([O:8][C:9]2[C:10]([NH:22][C:23]3[S:27][N:26]=[C:25]([CH:28]4[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]4)[N:24]=3)=[N:11][CH:12]=[C:13]([S:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[CH:14]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:41](OC(=O)C)(=[O:43])[CH3:42].C(=O)(O)[O-].[Na+]>C1COCC1.O>[CH3:1][C:2]1[C:7]([O:8][C:9]2[C:10]([NH:22][C:23]3[S:27][N:26]=[C:25]([CH:28]4[CH2:33][CH2:32][N:31]([C:41](=[O:43])[CH3:42])[CH2:30][CH2:29]4)[N:24]=3)=[N:11][CH:12]=[C:13]([S:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[CH:14]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:3.4|
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Name
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N-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-yl)-3-(piperidin-4-yl)-1,2,4-thiadiazol-5-amine
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Quantity
|
29.52 g
|
Type
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reactant
|
Smiles
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CC1=NC=CC=C1OC=1C(=NC=C(C1)SC1=NC=CC=C1)NC1=NC(=NS1)C1CCNCC1
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Name
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|
Quantity
|
21.54 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.31 g
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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O
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Type
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CUSTOM
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Details
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the reaction was stirred for 90 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with dichloromethane and 10% methanol in dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in MeOH (˜75 mL)
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Type
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FILTRATION
|
Details
|
The resultant solids were filtered
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Type
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WASH
|
Details
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washed with cold methanol
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Type
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CUSTOM
|
Details
|
to give a first crop (22.3 g)
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
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DISSOLUTION
|
Details
|
solids were redissolved in methanol (30 mL)
|
Type
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FILTRATION
|
Details
|
The precipitated solids were filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
to afford a second crop (4.3 g)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1OC=1C(=NC=C(C1)SC1=NC=CC=C1)NC1=NC(=NS1)C1CCN(CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51.38 mmol | |
AMOUNT: MASS | 26.7 g | |
YIELD: PERCENTYIELD | 83.13% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |